{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Description
{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone modified with a cyclopropyl-amino-acetyl substituent and a tert-butyl carbamate protective group. This compound belongs to a class of molecules designed for applications in medicinal chemistry and drug development, where the tert-butyl ester group enhances stability during synthesis . Its structural uniqueness lies in the cyclopropyl ring, which introduces steric constraints, and the amino-acetyl moiety, which may influence solubility and biological interactions .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-11-4-6-12(7-5-11)19(13-8-9-13)14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRKRXDDCSBOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, a compound with the molecular formula C16H29N3O3 and a molecular weight of approximately 311.42 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H29N3O3 |
| Molecular Weight | 311.42 g/mol |
| CAS Number | 1353971-92-2 |
| Synonyms | Carbamic acid, N-[2-[(2-aminoacetyl)cyclopropylamino]cyclohexyl]-, tert-butyl ester |
Research indicates that this compound may exert its effects through various biological pathways:
- Gene Regulation : It has been shown to regulate the activity of cellular genes, including c-myc and c-fos. It may also repress the promoter of p53 and sequester transcription factors like CREB3 in the cytoplasm .
- Cell Cycle Interference : The compound appears to interrupt normal cell cycle regulation by repressing CDKN1A, a negative regulator of the cell cycle .
- Inflammatory Response Modulation : It targets transcription factors involved in inflammatory responses, suppressing NF-kappa-B activation while activating AP-1 .
- Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation, potentially contributing to steatosis .
Pharmacological Effects
The biological activity of this compound has been explored in various studies:
- Anti-inflammatory Properties : In vitro studies suggest that the compound can suppress T-lymphocyte proliferation by binding to dendritic cells via C1QR1, indicating potential anti-inflammatory applications .
- Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, although further research is needed to establish its efficacy and safety profile.
Case Studies
- Study on Hepatic Steatosis : A study published in PubMed demonstrated that the compound induced up-regulation of FAS promoter activity, contributing to increased triglyceride accumulation in hepatocytes, which is significant for understanding its role in metabolic disorders .
- Transcription Factor Interaction : Research highlighted its ability to interact with transcription factors involved in immune responses, suggesting therapeutic potential in autoimmune diseases .
Safety Profile
The Ames test results indicate that this compound is non-toxic under standard testing conditions, suggesting a favorable safety profile for further development as a therapeutic agent . However, detailed toxicity studies are necessary to fully understand its safety in clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the acetyl group (amino vs. chloro) and the amine side chain (cyclopropyl vs. ethyl, methyl, or isopropyl). Below is a detailed comparison:
Key Structural and Physical Properties
Research Findings and Implications
- Structure-Activity Relationships (SAR): Replacing cyclopropyl with methyl () reduces steric hindrance but diminishes target binding in kinase inhibition assays . Chloro-acetyl analogs () show higher cytotoxicity in vitro compared to amino-acetyl derivatives, suggesting trade-offs between reactivity and safety .
- Synthetic Challenges : Cyclopropyl-containing compounds () require stringent conditions for stereochemical control, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
